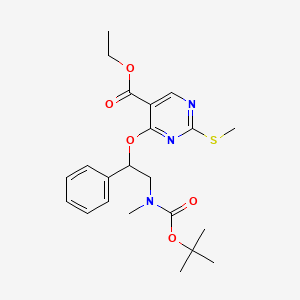

Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C22H29N3O5S |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

ethyl 4-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C22H29N3O5S/c1-7-28-19(26)16-13-23-20(31-6)24-18(16)29-17(15-11-9-8-10-12-15)14-25(5)21(27)30-22(2,3)4/h8-13,17H,7,14H2,1-6H3 |

InChI Key |

IWJCEQCZQYSOOH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC(CN(C)C(=O)OC(C)(C)C)C2=CC=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using a suitable methylthio donor.

Attachment of the Phenylethoxy Group: This step involves the reaction of the pyrimidine intermediate with a phenylethoxy derivative under basic conditions.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the ester group, resulting in the formation of corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenylethoxy or pyrimidine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Biological Activity

Ethyl 4-(2-((tert-butoxycarbonyl)(methyl)amino)-1-phenylethoxy)-2-(methylthio)pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings related to this compound, drawing from diverse sources.

Molecular Formula

- Molecular Formula: C₁₆H₁₉N₃O₃S

- Molecular Weight: 333.41 g/mol

Structural Characteristics

The compound features a pyrimidine ring substituted with various functional groups, including:

- Tert-butoxycarbonyl (Boc) group

- Methylthio group

- Ethoxy group

These substituents are crucial for the biological activity of the compound, influencing its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study on similar pyrimidine derivatives demonstrated that they were screened against various bacteria and fungi, showing promising results:

- Bacterial Strains Tested:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Streptococcus pyogenes

- Klebsiella pneumoniae

- Fungal Strains Tested:

- Aspergillus flavus

- Candida albicans

The results showed that certain derivatives exhibited strong antibacterial and antifungal activities, suggesting that this compound could possess similar properties due to its structural similarities with effective compounds .

The mechanism by which these compounds exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of the methylthio and ethoxy groups may enhance lipophilicity, facilitating better membrane penetration.

Anticancer Potential

Emerging studies suggest that pyrimidine derivatives can also exhibit anticancer activity. The compound's ability to inhibit specific kinases involved in cancer cell proliferation could be a focal point for future research. For instance, some studies have reported that modifications in the pyrimidine structure can lead to selective inhibition of cancer cell lines .

Synthesis and Testing

A recent study synthesized a series of pyrimidine derivatives, including this compound. These compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures before biological testing .

Comparative Biological Activity Table

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent polarity and catalyst choice influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling tert-butoxycarbonyl (Boc)-protected amines with pyrimidine carboxylate intermediates. Key steps include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution reactions between the Boc-protected amine and the pyrimidine core .

- Catalyst Optimization: Use of mild bases like triethylamine or DMAP (4-dimethylaminopyridine) improves regioselectivity during esterification or etherification steps .

- Temperature Control: Reactions are often conducted at 0–25°C to prevent Boc-group cleavage .

Yield monitoring via HPLC or TLC (with UV visualization) is critical for intermediate purification .

Q. How can researchers confirm the structural integrity of the compound, particularly the stereochemistry of the phenylethoxy substituent?

Methodological Answer:

- NMR Analysis: 1H and 13C NMR can identify key signals:

- The tert-butyl group in Boc appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C).

- The methylthio group (S-CH3) resonates at ~2.5 ppm (1H) and ~15 ppm (13C) .

- X-ray Crystallography: Single-crystal diffraction resolves stereochemistry, especially for the chiral phenylethoxy moiety. Precedent studies on analogous pyrimidine derivatives show that crystal packing often stabilizes specific conformations .

Q. What methods are recommended for assessing purity, and how can researchers address co-eluting impurities in HPLC?

Methodological Answer:

- HPLC with Dual Detection: Use UV (254 nm) and mass spectrometry (LC-MS) to distinguish the target compound (MW calculated via ESI-MS) from impurities .

- Gradient Optimization: Adjust mobile-phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to separate co-eluting species. For persistent impurities, preparative HPLC with a C18 column is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during the introduction of the methylthio group?

Methodological Answer: Regioselectivity challenges arise due to competing nucleophilic sites on the pyrimidine ring. Strategies include:

- Computational Modeling: DFT calculations predict the most reactive position (C2 vs. C4) based on electron density maps .

- Isotopic Labeling: Use deuterated reagents (e.g., CD3I) to track sulfur methylation sites via mass spectrometry .

- Kinetic Studies: Monitor reaction progress under varying temperatures to identify thermodynamically favored products .

Q. What experimental designs are suitable for evaluating the compound’s stability under acidic/basic conditions, particularly regarding Boc-deprotection?

Methodological Answer:

- pH-Dependent Stability Assays: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify cleavage points (e.g., Boc-group loss at pH < 3) .

- Kinetic Profiling: Use Arrhenius plots to predict shelf-life under storage conditions. For example, Boc-protected amines degrade rapidly in trifluoroacetic acid (TFA), requiring neutralization post-deprotection .

Q. How can researchers investigate the compound’s potential bioactivity, given its structural similarity to kinase inhibitors?

Methodological Answer:

- Enzyme Assays: Test inhibition of kinases (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ assays. Compare IC50 values with known inhibitors like imatinib .

- Molecular Docking: Use AutoDock Vina to simulate binding to kinase ATP pockets. Focus on interactions between the pyrimidine core and catalytic lysine residues .

- SAR Studies: Synthesize analogs with modified substituents (e.g., replacing methylthio with methoxy) to pinpoint pharmacophoric groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous pyrimidine derivatives?

Methodological Answer:

- Meta-Analysis: Compare yields across literature (e.g., reports 60–70% for Biginelli reactions, while cites 45–50% for similar thiophene derivatives). Variables like solvent purity, inert atmosphere, and catalyst aging may explain differences.

- Reproducibility Protocols: Replicate key steps under controlled conditions (e.g., anhydrous DMF, freshly distilled reagents) to isolate critical factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.